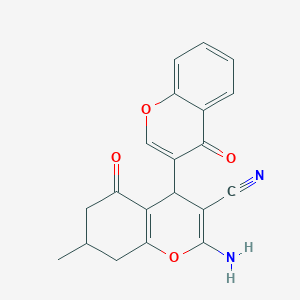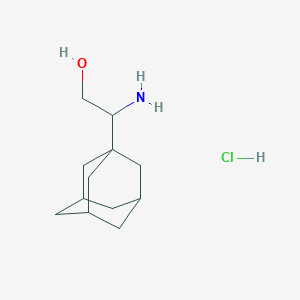![molecular formula C17H16N2O4 B5231726 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine, also known as NPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to a class of molecules known as pyrrolidines, which have been found to exhibit a range of biological activities. In
Wirkmechanismus
The mechanism of action of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to a decrease in the proliferation of cancer cells and an increase in their apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in cell signaling pathways. It also affects the expression of certain genes, leading to changes in cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unharmed. This makes it a potentially safer alternative to traditional chemotherapy drugs, which can have toxic side effects. However, one of the limitations of using 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine is its solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine. One area of interest is in the development of new drug delivery systems that can improve its solubility and bioavailability. Another area is in the exploration of its potential applications in other disease areas, such as autoimmune disorders and infectious diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine involves a multi-step process that begins with the reaction of 4-nitrophenol with benzoyl chloride to form 4-nitrobenzoyl chloride. This intermediate is then reacted with pyrrolidine in the presence of a base to produce 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine. The purity of 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine can be further improved through recrystallization and purification techniques.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been found to have potential applications in a variety of scientific research fields. One of the most promising areas is in the development of new drugs for the treatment of cancer. 1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Eigenschaften
IUPAC Name |
[4-(4-nitrophenoxy)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c20-17(18-11-1-2-12-18)13-3-7-15(8-4-13)23-16-9-5-14(6-10-16)19(21)22/h3-10H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFGDUXNYOCVMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Nitrophenoxy)phenyl](1-pyrrolidinyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-acetylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B5231656.png)
![N-(2-hydroxyethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5231661.png)

![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![5-(4-chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethylidene]-3(2H)-furanone](/img/structure/B5231698.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)